
BDP FL hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP FL hydrazide is a bright and photostable dye commonly used in fluorescence microscopy and fluorescence polarization assays. It is known for its high quantum yield and excellent photostability, making it a valuable tool in various scientific research applications. The hydrazide group in this compound allows for easy conjugation with carbonyl compounds such as aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP FL hydrazide is synthesized through a series of chemical reactions involving the introduction of a hydrazide group to the BDP FL dye. The synthesis typically involves the following steps:
Formation of BDP FL Dye: The initial step involves the synthesis of the BDP FL dye, which is a boron-dipyrromethene (BODIPY) derivative. This step includes the reaction of pyrrole with a boron-containing reagent under controlled conditions.
Introduction of Hydrazide Group: The BDP FL dye is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
BDP FL hydrazide undergoes various chemical reactions, including:
Conjugation Reactions: The hydrazide group reacts with carbonyl compounds (aldehydes and ketones) to form hydrazone bonds. .
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and hydrazine derivatives.
Conditions: Reactions are typically carried out in polar organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are hydrazone derivatives, which are used in various labeling and detection applications .
Scientific Research Applications
BDP FL hydrazide is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for detecting carbonyl compounds in chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent sensors and assays for quality control and research .
Mechanism of Action
BDP FL hydrazide exerts its effects through the formation of hydrazone bonds with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages, which can be detected through fluorescence. The high quantum yield and photostability of this compound make it an excellent choice for fluorescence-based applications .
Comparison with Similar Compounds
Similar Compounds
BDP 581/591 hydrazide: Another BODIPY derivative with similar properties but different emission spectra.
Cyanine5.5 amine: A far-red emitting fluorescent dye with an amino group for conjugation.
TAMRA azide: A fluorescent dye with an azide group for click chemistry applications
Uniqueness of BDP FL Hydrazide
This compound stands out due to its high quantum yield, excellent photostability, and suitability for FAM channel applications. Its ability to form stable hydrazone bonds with carbonyl compounds makes it a versatile tool in various scientific research fields .
Properties
Molecular Formula |
C14H18BClF2N4O |
|---|---|
Molecular Weight |
342.58 g/mol |
IUPAC Name |
[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C14H17BF2N4O.ClH/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17;/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22);1H |
InChI Key |
YNMWMJPDWBHUBG-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[NH3+])C)C)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
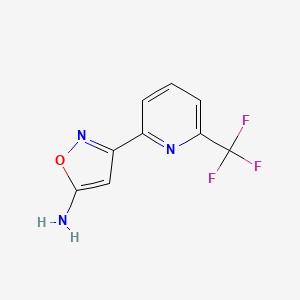
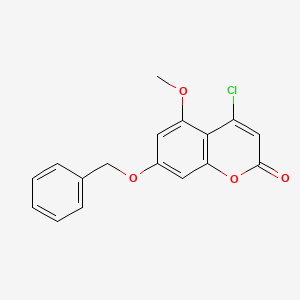
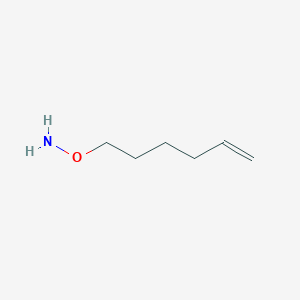
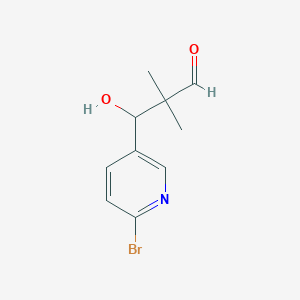
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)


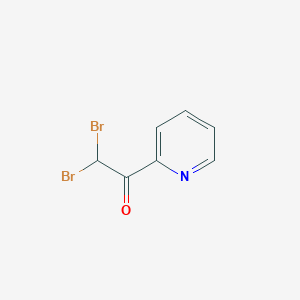
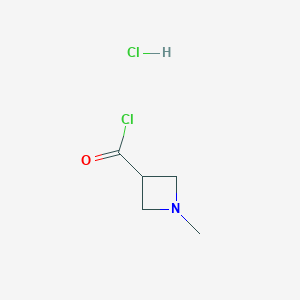
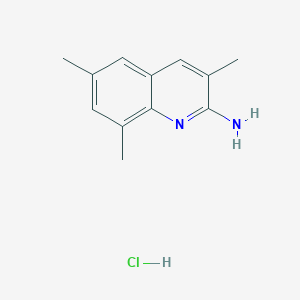

![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
